molecular formula C19H21BrN2O3S B12479962 N-(4-bromo-3-methylphenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide

N-(4-bromo-3-methylphenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B12479962
M. Wt: 437.4 g/mol
InChI Key: HURWZEXTMXYTDB-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a brominated aromatic ring, a pyrrolidine sulfonyl group, and a benzamide moiety, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The brominated aromatic ring and sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-3-methylphenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to its combination of a brominated aromatic ring, a pyrrolidine sulfonyl group, and a benzamide moiety.

Properties

Molecular Formula

C19H21BrN2O3S

Molecular Weight

437.4 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C19H21BrN2O3S/c1-13-5-6-15(12-18(13)26(24,25)22-9-3-4-10-22)19(23)21-16-7-8-17(20)14(2)11-16/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,23)

InChI Key

HURWZEXTMXYTDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)Br)C)S(=O)(=O)N3CCCC3

Origin of Product

United States

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